molecular formula C7H8Cl2OS B14714093 3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide CAS No. 13382-89-3

3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide

Cat. No.: B14714093
CAS No.: 13382-89-3
M. Wt: 211.11 g/mol
InChI Key: QITDJLZWBRGDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple ring systems, including four-membered, five-membered, six-membered, and seven-membered rings, along with sulfide and tetrahydro-thiophene groups

Preparation Methods

The synthesis of 3,5-Dichloro-8-thiatricyclo(2211(sup 2,6))octane oxide involves multiple steps, typically starting with the preparation of the tricyclic core structure This can be achieved through cyclization reactions involving suitable precursorsThe final step involves the oxidation of the sulfur atom to form the oxide, which can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .

Chemical Reactions Analysis

3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the oxide group, reverting to the sulfide form.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

    Addition: The double bonds in the ring systems can undergo addition reactions with electrophiles or nucleophiles.

Scientific Research Applications

3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide involves its interaction with molecular targets such as enzymes and proteins. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of chlorine atoms and the oxide group can influence its reactivity and binding affinity, making it a versatile tool for studying molecular interactions .

Comparison with Similar Compounds

3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 3,5-Dichloro-8-thiatricyclo(221

Properties

CAS No.

13382-89-3

Molecular Formula

C7H8Cl2OS

Molecular Weight

211.11 g/mol

IUPAC Name

2,8-dichloro-4λ4-thiatricyclo[3.2.1.03,6]octane 4-oxide

InChI

InChI=1S/C7H8Cl2OS/c8-4-2-1-3-6(4)11(10)7(3)5(2)9/h2-7H,1H2

InChI Key

QITDJLZWBRGDSG-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C(C2S3=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.